Pyrilamine maleate (2-[(2-dimethylaminoethyl)(p-methoxybenzyl)amino]pyridine maleate) is an antihistamine of the ethylenediamine class. It acts as a histamine H1-receptor antagonist. [] Pyrilamine maleate is often used in scientific research to investigate histamine pathways and allergic reactions. It is also used as a tool in studies focusing on drug metabolism, drug interactions, and the potential toxicity of similar compounds. [, , , , ]
Pyrilamine maleate can be synthesized through several methods, primarily involving the reaction of pyrilamine with maleic acid to form the maleate salt.
The synthesis process requires careful control of pH and temperature to ensure optimal yield and purity of pyrilamine maleate.
Pyrilamine maleate has a complex molecular structure characterized by both aromatic and aliphatic components. The molecular structure can be represented as follows:
Pyrilamine maleate undergoes various chemical reactions, particularly in acidic or basic environments.
Pyrilamine acts primarily as an antagonist at H1 histamine receptors.
Pyrilamine maleate is widely used in clinical settings for its antihistaminic properties.
Pyrilamine maleate continues to be an essential compound in both therapeutic applications and scientific research due to its efficacy as an antihistamine and its role in understanding histaminergic pathways in human physiology.
Pyrilamine maleate (chemical name: N-[(4-methoxyphenyl)methyl]-N′,N′-dimethyl-N-2-pyridinyl-1,2-ethanediamine maleate) was first patented in 1943 and entered medical use in 1949 [2] [4]. This first-generation antihistamine emerged from Daniel Bovet's pioneering research on histamine antagonists at the Pasteur Institute, which laid the foundation for systematic development of antihistaminic compounds [5]. Initially marketed under trade names including Histadyl, Neo-Antergan, and Anthisan, pyrilamine maleate rapidly gained clinical prominence due to its efficacy in managing allergic conditions [2] [6].
Throughout the 1960s-1970s, pyrilamine became a ubiquitous component in over-the-counter sleep aids (e.g., Sominex, Nytol) owing to its pronounced sedative effects [2]. This application ceased in 1989 when the US FDA prohibited its use in nighttime sleep aids due to safety concerns, though it remained approved for allergy management [2]. Contemporary applications include OTC combination products for menstrual symptoms (e.g., Midol Complete) and topical creams for insect bites/stings [2] [8].
The global market for pyrilamine maleate has demonstrated robust growth, valued at $150 million in 2024 with projections reaching $250 million by 2033, reflecting a 6.5% CAGR [1] [7]. This expansion is driven by rising allergy prevalence, pharmaceutical innovation, and expanding access in emerging economies.
Table 1: Global Market Projections for Pyrilamine Maleate
Year | Market Value (USD) | Growth Driver |
---|---|---|
2024 | $150 million | Base year valuation |
2026 | Projected $160 million | OTC formulary expansions |
2033 | $250 million | Allergy prevalence + Asia-Pacific demand |
CAGR (2026-2033) | 6.5% | Technological & formulation advances |
Pyrilamine maleate belongs to the ethylenediamine class of antihistamines, characterized by a core structure featuring two nitrogen atoms connected by an ethylene bridge (–CH₂–CH₂–) [4] [6]. Its specific configuration comprises:
This molecular architecture (empirical formula: C₁₇H₂₃N₃O·C₄H₄O₄) enables high-affinity binding to histamine H₁ receptors as an inverse agonist, with a dissociation constant (Kd) of 0.4 nM for H₁ receptors versus >3000 nM for H₃ receptors, demonstrating exceptional selectivity [9] [10]. The maleate salt form enhances stability and aqueous solubility. Crucially, the methoxybenzyl group distinguishes pyrilamine from predecessors like phenbenzamine, reducing toxicity while maintaining efficacy [6].
Ethylenediamine derivatives exhibit moderate anticholinergic effects compared to other first-generation antihistamines. Pyrilamine shows 130,000-fold selectivity for H₁ receptors over muscarinic acetylcholine receptors, significantly higher than diphenhydramine's 20-fold selectivity [2] [3]. This structural profile facilitates rapid blood-brain barrier penetration, explaining its sedative properties [9].
Table 2: Key Ethylenediamine-Derived Antihistamines
Compound | R₁ Group | R₂ Group | Clinical Use |
---|---|---|---|
Pyrilamine | 2-Pyridinyl | p-Methoxybenzyl | Allergy, OTC combinations |
Tripelennamine | 2-Pyridinyl | Benzyl | Allergic rhinitis |
Thonzylamine | 2-(p-Methoxyphenyl) | 2-Thienylmethyl | Hay fever, urticaria |
Pyrilamine maleate operates within a complex global regulatory landscape characterized by varying approval statuses:
Regulatory challenges include stringent manufacturing requirements and competition from second-generation antihistamines (e.g., loratadine) with improved safety profiles [1] [3]. The expiration of formulation patents has intensified generic competition, with companies like Novartis/Sandoz and Keshava Organics leading production [3] [7]. Emerging markets exhibit the most dynamic regulatory evolution, with India and China streamlining approvals for generic antihistamines to address rising allergy burdens linked to urbanization and pollution [3] [7].
Table 3: Regulatory Status by Key Region
Region | Approval Status | Primary Applications | Market Trends |
---|---|---|---|
North America | OTC (ex-sleep aids) | Allergy, menstrual formulations | Steady demand, generic dominance |
Europe | OTC/topical | Insect bite creams | Niche topical use |
Asia-Pacific | OTC (broad) | Cold/rhinitis formulations | Rapid growth (5-7% CAGR) |
Latin America | OTC (combination products) | Allergy, urticaria management | Expanding access initiatives |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7